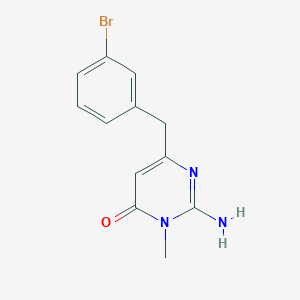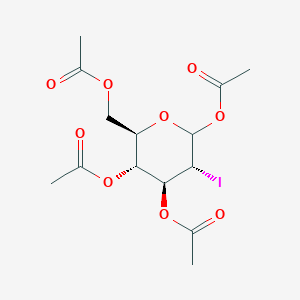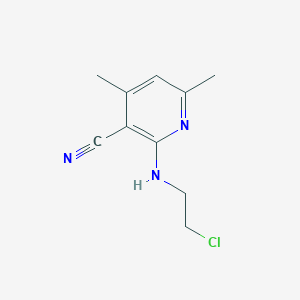
2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one
Overview
Description
2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrimidines, which are heterocyclic organic compounds that have a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), both of which are important in the regulation of cell cycle progression and apoptosis.
Biochemical And Physiological Effects
2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In addition to its activity against cancer cell lines and HIV-1, it has been shown to have anti-inflammatory activity. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one in lab experiments is its relatively low cost and ease of synthesis. In addition, it has been shown to have activity against a wide range of cancer cell lines and HIV-1, making it a promising candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one. One direction is to further investigate its mechanism of action, particularly with regard to its activity against CDK2 and GSK-3β. Another direction is to study its potential as an anti-inflammatory agent, as well as its antioxidant activity. Additionally, further studies are needed to determine its efficacy in animal models of cancer and HIV-1, as well as its potential for use in combination with other drugs.
Scientific Research Applications
2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one has been studied extensively for its potential applications in drug discovery. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have activity against HIV-1, the virus that causes AIDS. In addition, this compound has been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-amino-6-[(3-bromophenyl)methyl]-3-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-16-11(17)7-10(15-12(16)14)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZJUZLZHQRDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)





![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)



![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)